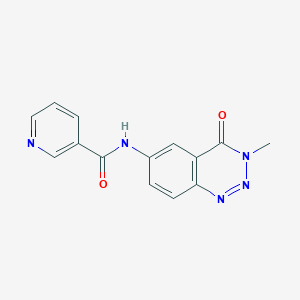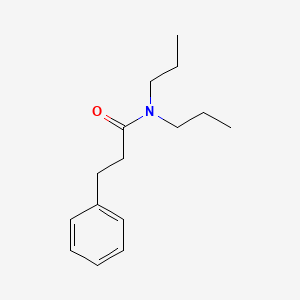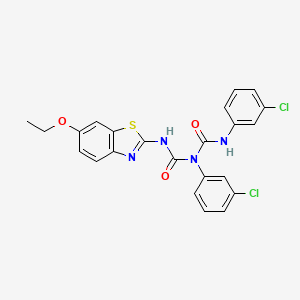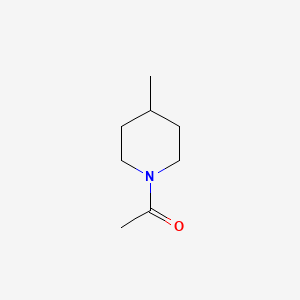
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide, also known by its systematic name 1,4-dihydro-1-methyl-4-oxo-3-pyridinecarboxamide , is a heterocyclic compound with the chemical formula C₇H₈N₂O₂. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
- While specific industrial methods for producing this compound are not widely documented, the synthetic routes mentioned above can serve as starting points for process development.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group in the pyridinecarboxamide moiety can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and Lewis acids (e.g., AlCl₃) play a role in these reactions.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its heterocyclic structure.
Biological Studies: Explore its interactions with enzymes, receptors, or other biomolecules.
Materials Science: Assess its use in organic electronics or as a building block for functional materials.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyridine derivatives.
Similar Compounds: Explore related compounds, such as other pyridinecarboxamides or benzotriazines.
Properties
Molecular Formula |
C14H11N5O2 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N5O2/c1-19-14(21)11-7-10(4-5-12(11)17-18-19)16-13(20)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,20) |
InChI Key |
REROPIXYLXWKJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CN=CC=C3)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11031551.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11031558.png)

![trans-4-[({[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11031562.png)

![6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11031591.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide](/img/structure/B11031607.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11031612.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B11031615.png)
![2-amino-6,8,8,9-tetramethyl-4-(4-methylphenyl)-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11031617.png)
![5-[8-Methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1,3-thiazolane-2,4-dione](/img/structure/B11031622.png)
